N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H13N3O4S2 and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
- Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiazolidin-4-one derivatives, including compounds structurally similar to N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, to evaluate their antimicrobial properties. These compounds showed significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Biological Evaluation
- Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) developed similar N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential for anticancer applications (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antitumor Potential
- Matiichuk, Horak, Chaban, Horishny, Tymoshuk, and Matiychuk (2020) worked on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which are structurally related to the compound . They found that these derivatives exhibited significant antitumor activity, surpassing reference drugs like 5-fluorouracil and cisplatin (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Enhancement of Chromatid Exchange in Cells
- Shirai and Wang (1980) studied nitrofurans, including N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, for their effect on sister-chromatid exchange in Chinese hamster ovary cells. They observed a significant increase in exchange frequency, indicating potential genotoxic effects (Shirai & Wang, 1980).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c20-15(17-8-13-5-2-6-23-13)10-25-16-18-14(9-24-16)11-3-1-4-12(7-11)19(21)22/h1-7,9H,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMYNZBHDNJOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.